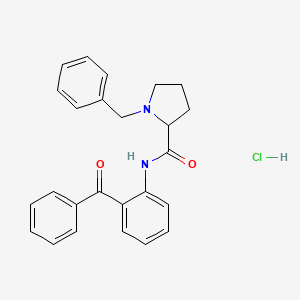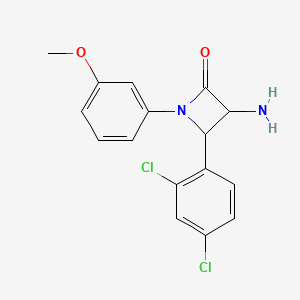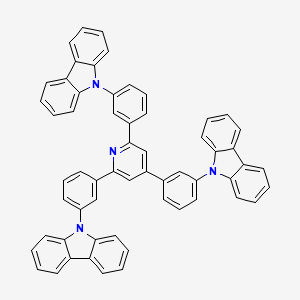
9,9',9''-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) is a complex organic compound with a molecular formula of C59H38N4 and a molecular weight of 802.95 . This compound is characterized by its unique structure, which includes three carbazole units connected through a pyridine core via benzene linkers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of condensation reactions involving suitable precursors.
Attachment of Benzene Linkers: The benzene linkers are then attached to the pyridine core through electrophilic aromatic substitution reactions.
Introduction of Carbazole Units: Finally, the carbazole units are introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and carbazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated carbazole derivatives.
Scientific Research Applications
9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) is primarily based on its ability to interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions enable the compound to modulate the activity of specific proteins, enzymes, and receptors, thereby influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 9,9’- (6-phenyl-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
- 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1H-indole)
Uniqueness
Compared to similar compounds, 9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) stands out due to its unique structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
Molecular Formula |
C59H38N4 |
|---|---|
Molecular Weight |
803.0 g/mol |
IUPAC Name |
9-[3-[2,6-bis(3-carbazol-9-ylphenyl)pyridin-4-yl]phenyl]carbazole |
InChI |
InChI=1S/C59H38N4/c1-7-28-54-46(22-1)47-23-2-8-29-55(47)61(54)43-19-13-16-39(34-43)42-37-52(40-17-14-20-44(35-40)62-56-30-9-3-24-48(56)49-25-4-10-31-57(49)62)60-53(38-42)41-18-15-21-45(36-41)63-58-32-11-5-26-50(58)51-27-6-12-33-59(51)63/h1-38H |
InChI Key |
NBPWEPUOBYJQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=NC(=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14785323.png)

![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine](/img/structure/B14785332.png)
![(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one](/img/structure/B14785339.png)
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14785345.png)
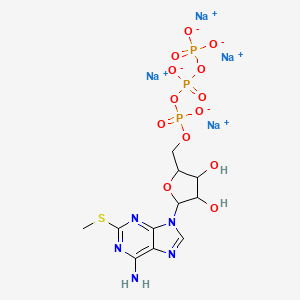
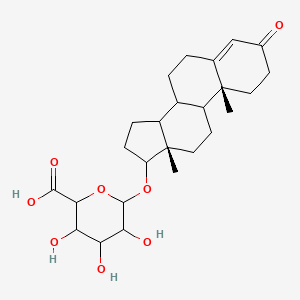
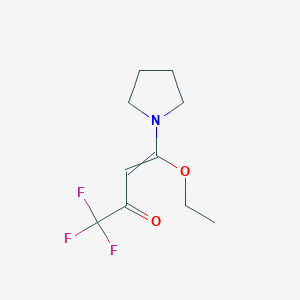
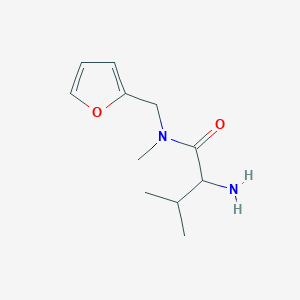
![Trimethyl 5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylate](/img/structure/B14785383.png)
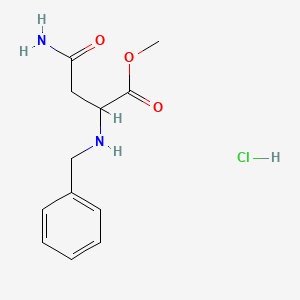
![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)
